molecular formula C15H20N4O4 B2502237 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920197-73-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide

Katalognummer B2502237
CAS-Nummer: 920197-73-5
Molekulargewicht: 320.349
InChI-Schlüssel: BDCKSTGJFQHPPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DBDO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBDO is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide, due to its structural complexity, plays a crucial role in the synthesis of various chemical derivatives. Researchers Khalil, Berghot, and Gouda (2010) explored the synthesis of new N-substituted imide derivatives starting from dibenzobarrelene, leading to compounds with potential antibacterial properties. This study underscores the importance of such complex molecules in developing new chemical entities with potential therapeutic applications (Khalil, Berghot, & Gouda, 2010).

Neuropharmacological Research

In the realm of neuropharmacology, compounds structurally related to this compound have been synthesized and evaluated for their potential as central nervous system agents. Liégeois et al. (1994) synthesized a series of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives to characterize their pharmacological profile in comparison to dibenzazepine reference compounds, assessing their affinities for D2, D1, 5-HT2, and cholinergic receptors (Liégeois et al., 1994).

Antidiabetic Drug Discovery

The compound's structural framework has also been explored in the context of antidiabetic drug discovery. Barf et al. (2002) reported on arylsulfonamidothiazoles as a new class of potential antidiabetic drugs, showcasing how modifications to the core structure of this compound can lead to potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, highlighting the molecule's relevance in drug development for metabolic disorders (Barf et al., 2002).

Pharmacophoric Applications

Viglianisi and Menichetti (2010) discussed the dihydrobenzoxathiine skeleton, related to the core structure of this compound, as a valuable pharmacophoric nucleus with a wide range of biological activities, including antimycotic and antioxidant properties. This review highlights the compound's versatility and potential as a pharmacophore in medicinal chemistry (Viglianisi & Menichetti, 2010).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-18-4-6-19(7-5-18)17-15(21)14(20)16-11-2-3-12-13(10-11)23-9-8-22-12/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCKSTGJFQHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.